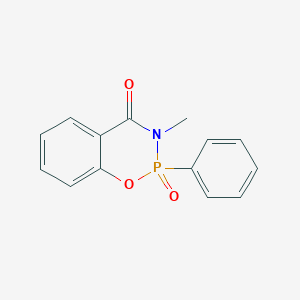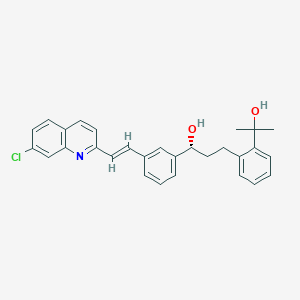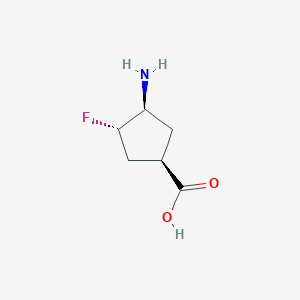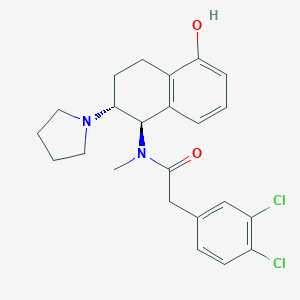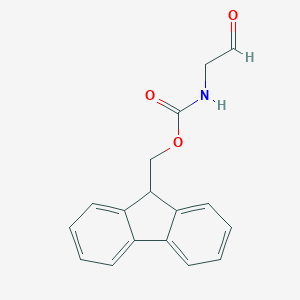![molecular formula C10H10N2O2 B126272 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione CAS No. 155221-41-3](/img/structure/B126272.png)
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione, also known as TMBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMBIM is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol.
Mechanism Of Action
The mechanism of action of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione is not fully understood. However, it is believed that 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione binds with metal ions through its imidazole ring and forms a complex. This complex then emits fluorescence when excited by a specific wavelength of light. The intensity of fluorescence is directly proportional to the concentration of metal ions present.
Biochemical And Physiological Effects
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has shown to have minimal toxicity and is considered safe for use in biochemical and physiological studies. It has been reported to have antioxidant properties and can scavenge free radicals. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in lab experiments is its high selectivity and sensitivity for metal ion detection. It is also easy to synthesize and can be obtained in high purity and yield. However, 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has limitations in terms of its stability and solubility. It is sensitive to light and air and can decompose over time. It is also insoluble in water and requires the use of organic solvents for its dissolution.
Future Directions
There are several future directions for the use of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in scientific research. One potential application is its use as a diagnostic tool for metal-related diseases such as Alzheimer's and Parkinson's. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in biological samples and can aid in the early diagnosis of these diseases. Another future direction is the development of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione-based fluorescent sensors for environmental monitoring. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in water and soil samples, which can aid in the assessment of environmental pollution.
Synthesis Methods
The synthesis of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be achieved through various methods. One of the most common methods is the condensation reaction between 2,4,6-trimethylbenzene-1,3-diamine and dimethyl oxalate in the presence of a base catalyst. This method yields 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione with a high purity and yield.
Scientific Research Applications
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has a unique fluorescence property that allows it to selectively bind with metal ions such as Zn2+, Cu2+, and Fe2+. This property makes 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione a valuable tool for the detection and quantification of metal ions in biological samples.
properties
CAS RN |
155221-41-3 |
|---|---|
Product Name |
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1,2,6-trimethylbenzimidazole-4,7-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-4-7(13)8-9(10(5)14)12(3)6(2)11-8/h4H,1-3H3 |
InChI Key |
VJVRBZLSFOTUAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
synonyms |
1H-Benzimidazole-4,7-dione,1,2,6-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
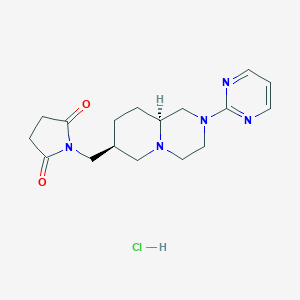
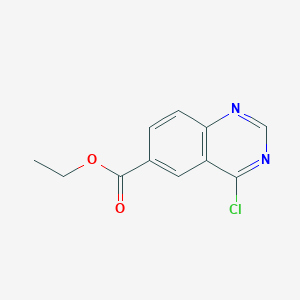
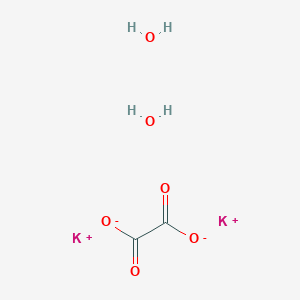
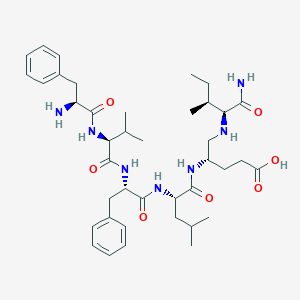
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

